![molecular formula C14H9ClN2O2 B1421996 2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione CAS No. 1457483-77-0](/img/structure/B1421996.png)
2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione
Übersicht
Beschreibung
“2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione” is a small molecule with the chemical formula C14H9ClN2O2 . It belongs to the class of organic compounds known as phthalimides, which are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety .
Molecular Structure Analysis
The molecular structure of “2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione” consists of a isoindole ring attached to a 2-chloropyridin-4-yl group . The average molecular weight is 272.686 and the monoisotopic weight is 272.035255249 .Wissenschaftliche Forschungsanwendungen
1. Molecular Structure and Packing Analysis
Research on similar compounds, like N-[(3,5-Dimethylpyrazol-1-yl)methyl]phthalimide, a close analog, has been conducted to understand their molecular structure and packing. These studies typically involve analyzing hydrogen-bonding and C—H⋯π interactions which are crucial for the compound's stability (Wang, Jian, & Liu, 2008).
2. Synthesis Methods
Efficient synthesis methods for similar compounds have been explored. For instance, a study detailed the synthesis of various 2-[(Arylaminomethyl)-isoindole-1,3-dione derivatives through conventional and microwave-assisted reactions, providing insights into possible synthesis pathways for the compound (Sena et al., 2007).
3. Vibrational and DFT Studies
Vibrational and Density Functional Theory (DFT) studies, similar to those performed on 2-chloro-1H-isoindole-1,3(2H)-dione, offer valuable information on the fundamental modes and geometric optimization of such compounds (Arjunan, Saravanan, Ravindran, & Mohan, 2009).
4. Crystal Structure Analysis
The crystal structure and conformation of compounds like 2-[(phenylamino) methyl]-isoindole-1,3-dione have been extensively studied. Such analyses help understand the hydrogen bonding interactions which play a vital role in biological functions (Franklin, Tamilvendan, Prabhu, & Balasubramanian, 2011).
5. Antimicrobial Screening
Some studies focus on the antimicrobial properties of isoindole-1,3-dione derivatives, indicating potential applications in developing chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[(2-chloropyridin-4-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-12-7-9(5-6-16-12)8-17-13(18)10-3-1-2-4-11(10)14(17)19/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTCJOSHIVQMEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



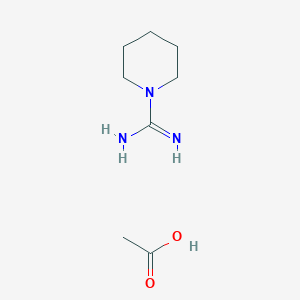
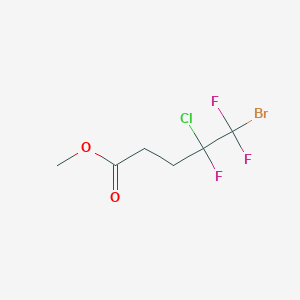
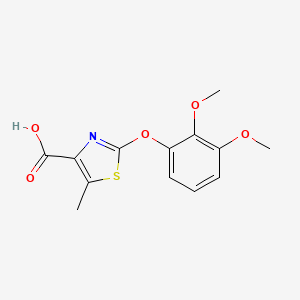
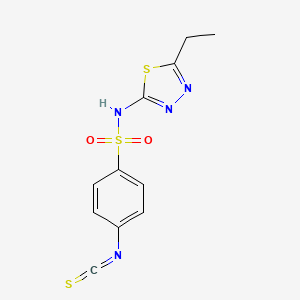

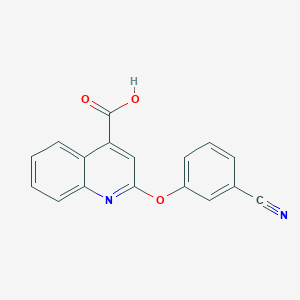
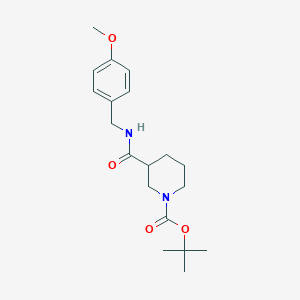
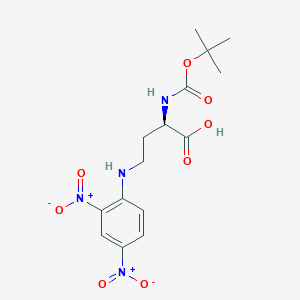
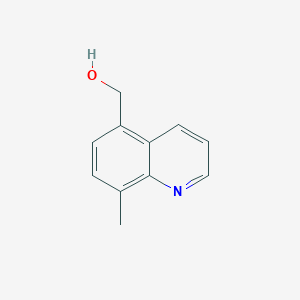
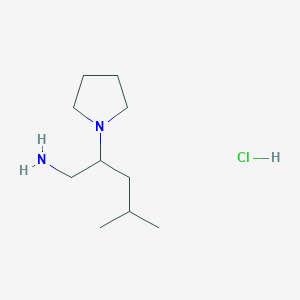
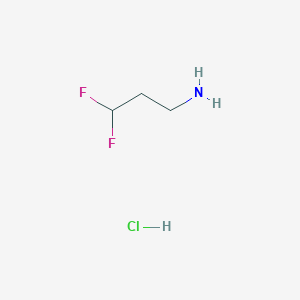
![2-chloro-N-{[2-(ethoxymethyl)phenyl]methyl}acetamide](/img/structure/B1421931.png)
![2-(2-{[2-(Diethylamino)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B1421933.png)
![2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylacetamide](/img/structure/B1421934.png)